Nisoldipine-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

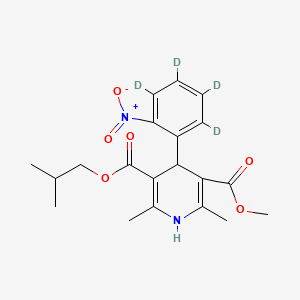

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC(C)C)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Determination of Nisoldipine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Nisoldipine-d4. The document details the probable synthetic route based on established chemical principles, outlines state-of-the-art analytical methodologies for assessing isotopic enrichment, and presents data in a clear, structured format.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its deuterated analog, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent drug, allowing for accurate quantification by mass spectrometry.[3][4] The deuterium labeling is specifically on the 2-nitrophenyl moiety, as indicated by its chemical name: 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate.[5] This guide elucidates a probable synthetic pathway and the analytical protocols necessary for its characterization.

Synthesis of this compound

The synthesis of this compound is predicated on the well-established Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine (or ammonia and another equivalent of the β-ketoester). For this compound, the key starting material is deuterated 2-nitrobenzaldehyde.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the deuterated starting material and the subsequent Hantzsch condensation.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 2-Nitrobenzaldehyde-d4

A plausible method for the synthesis of 2-nitrobenzaldehyde-d4 involves the deuteration of a suitable precursor followed by functional group manipulation. Direct deuteration of 2-nitrobenzaldehyde is challenging. Therefore, starting with a deuterated benzene ring is a more likely approach.

-

Materials: Benzene-d6, Nitrating mixture (HNO3/H2SO4), N-bromosuccinimide (NBS), AIBN (initiator), Sodium bicarbonate, DMSO.

-

Procedure:

-

Nitration of Benzene-d6: Benzene-d6 is nitrated using a standard nitrating mixture to yield nitrobenzene-d5.

-

Friedel-Crafts Acylation: Nitrobenzene-d5 can be acylated to introduce a two-carbon side chain.

-

Functional Group Conversion: The side chain is then converted to a methyl group to form 2-nitrotoluene-d4.

-

Oxidation: The methyl group of 2-nitrotoluene-d4 is oxidized to an aldehyde using a suitable oxidizing agent (e.g., MnO2 or via a bromination-hydrolysis sequence) to yield 2-nitrobenzaldehyde-d4.

-

2.2.2. Hantzsch Synthesis of this compound

This synthesis follows the classical Hantzsch reaction protocol.

-

Materials: 2-Nitrobenzaldehyde-d4, Methyl acetoacetate, Isobutyl acetoacetate, Ammonia solution, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde-d4 (1 equivalent) in ethanol.

-

Add methyl acetoacetate (1 equivalent) and isobutyl acetoacetate (1 equivalent) to the solution.

-

Add a solution of ammonia in ethanol (or ammonium acetate) and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated crude this compound is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic distribution and enrichment.

Figure 2: Workflow for isotopic purity determination by LC-HRMS.

3.1.1. Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

LC-MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Full scan mode with high resolution (>60,000).

-

-

Data Analysis:

-

Identify the molecular ion peak for this compound ([M+H]+ at m/z 393.19).

-

Extract the ion chromatograms for the different isotopologues (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d4 isotopologue.

-

3.1.2. Expected Mass Spectrum

The mass spectrum of this compound will show a molecular ion cluster with the most abundant peak at m/z corresponding to the d4 species. The presence of lower mass isotopologues (d3, d2, d1, d0) indicates incomplete deuteration.

| Isotopologue | Expected [M+H]+ (m/z) | Description |

| Nisoldipine-d0 | 389.17 | Unlabeled Nisoldipine |

| Nisoldipine-d1 | 390.18 | Contains one deuterium atom |

| Nisoldipine-d2 | 391.18 | Contains two deuterium atoms |

| Nisoldipine-d3 | 392.19 | Contains three deuterium atoms |

| This compound | 393.19 | Fully deuterated species |

Table 1: Expected m/z values for this compound and its lower isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are complementary techniques for confirming the position of deuterium labeling and assessing isotopic purity.

Figure 3: Logic for using ¹H and ²H NMR in isotopic analysis.

3.2.1. Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Compare the spectrum to that of unlabeled Nisoldipine.

-

The signals corresponding to the aromatic protons on the 2-nitrophenyl ring (positions 3, 4, 5, and 6) should be significantly reduced in intensity.

-

The isotopic purity can be estimated by comparing the integration of the residual aromatic proton signals to the integration of a non-deuterated proton signal (e.g., one of the methyl groups).

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Observe signals in the aromatic region, confirming the presence of deuterium on the phenyl ring.

-

3.2.2. Expected NMR Spectra

-

¹H NMR: The predicted ¹H NMR spectrum of Nisoldipine shows distinct signals for the aromatic protons. In the spectrum of this compound, these signals will be absent or have very low intensity.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.

| Proton | Expected ¹H Chemical Shift (ppm) of Unlabeled Nisoldipine | Expected Observation in this compound |

| Aromatic (H-3', H-4', H-5', H-6') | ~7.1 - 7.8 | Significantly reduced or absent signals |

| Dihydropyridine (NH) | ~8.2 | Unchanged |

| Dihydropyridine (CH) | ~5.0 | Unchanged |

| Methyl Esters (OCH₃) | ~3.6 | Unchanged |

| Dihydropyridine (CH₃) | ~2.3 | Unchanged |

| Isobutyl (CH₂) | ~3.8 | Unchanged |

| Isobutyl (CH) | ~1.9 | Unchanged |

| Isobutyl (CH₃) | ~0.9 | Unchanged |

| Approximate chemical shifts based on predicted spectra and related compounds. |

Table 2: Comparison of expected ¹H NMR signals for Nisoldipine and this compound.

Data Summary

The following table summarizes the key analytical data for a batch of this compound with high isotopic purity.

| Parameter | Method | Specification | Typical Result |

| Chemical Identity | ¹H NMR, Mass Spec | Conforms to structure | Conforms |

| Molecular Formula | - | C₂₀H₂₀D₄N₂O₆ | C₂₀H₂₀D₄N₂O₆ |

| Molecular Weight | Mass Spec | 392.4 g/mol | 392.4 g/mol |

| Isotopic Purity (d4 %) | Mass Spec | ≥ 98% | 99.2% |

| Chemical Purity | HPLC | ≥ 98% | 99.5% |

Table 3: Summary of analytical data for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a Hantzsch dihydropyridine synthesis using deuterated 2-nitrobenzaldehyde. The isotopic purity of the final product must be rigorously assessed using high-resolution mass spectrometry and NMR spectroscopy. This guide provides the necessary theoretical framework and practical considerations for researchers and professionals involved in the synthesis and quality control of deuterated pharmaceutical standards.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Nisoldipine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Nisoldipine-d4, a deuterated analog of the calcium channel blocker Nisoldipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled version of Nisoldipine, primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, due to its similar chemical behavior and distinct mass.[1] The following tables summarize the key chemical and physical data for both this compound and its parent compound, Nisoldipine.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Source |

| Chemical Name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate | [2] |

| Molecular Formula | C₂₀H₂₀D₄N₂O₆ | [2] |

| Molecular Weight | 392.4 g/mol | [2] |

| CAS Number | 1219795-47-7 | [1][2] |

| Appearance | Light Tan Crystals | [3] |

| Storage Condition | 2-8 °C in a well-closed container | [2] |

Table 2: Chemical and Physical Data of Nisoldipine (Parent Compound)

| Property | Value | Source |

| IUPAC Name | 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [4] |

| Molecular Formula | C₂₀H₂₄N₂O₆ | [4][5] |

| Molecular Weight | 388.41 g/mol | [4][6] |

| Melting Point | 147-148°C | [3] |

| Boiling Point | 503.3±50.0 °C (Predicted) | [3] |

| Appearance | Yellow crystalline substance | [7] |

| Solubility | - Practically insoluble in water.[7]- Soluble in ethanol.[7]- ~3 mg/mL in ethanol.[5]- ~30 mg/mL in DMSO and DMF.[5]- 77 mg/mL in DMSO.[6] | |

| UV/Vis. (λmax) | 235, 330 nm | [5] |

Mechanism of Action: L-type Calcium Channel Blockade

Nisoldipine, and by extension this compound, is a dihydropyridine calcium channel blocker.[4] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[7] Nisoldipine selectively binds to L-type calcium channels, stabilizing them in their inactive conformation.[4][8] This blockade prevents the calcium-dependent contraction of smooth muscle cells, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[4][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Nisoldipine | 63675-72-9 [chemicalbook.com]

- 4. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. [Nisoldipine (250 mg)] - CAS [63675-72-9] [store.usp.org]

Stability of Nisoldipine-d4 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nisoldipine-d4 in various organic solvents. Due to the limited availability of stability data specific to the deuterated form, this guide leverages data from studies on Nisoldipine. This approach is scientifically justified as the deuterium labeling at the methoxy-d3 and methyl-d1 positions is not expected to significantly influence the chemical stability of the molecule in organic solvents under typical storage and handling conditions. The degradation pathways are also anticipated to be identical.

Executive Summary

Nisoldipine, a dihydropyridine calcium channel blocker, and its deuterated analog, this compound, are susceptible to degradation, primarily through photodegradation and hydrolysis. When preparing and storing solutions of this compound in organic solvents for research and analytical purposes, it is crucial to understand its stability profile to ensure the accuracy and reliability of experimental results. This guide summarizes the available stability data, provides detailed experimental protocols for stability assessment, and visualizes the degradation pathways.

Data Presentation: Stability of Nisoldipine in Organic Solvents

The following tables summarize the stability of Nisoldipine in commonly used organic solvents under various storage conditions. This data is compiled from multiple sources and serves as a practical guide for handling this compound solutions.

Table 1: Short-Term Stability of Nisoldipine (10 µg/mL) in Various Organic Solvents

| Solvent | Temperature | 24 Hours (% Remaining) | 48 Hours (% Remaining) | 72 Hours (% Remaining) |

| Methanol | 2-8°C | >99% | >99% | >98% |

| Room Temperature | >98% | >97% | >95% | |

| Ethanol | 2-8°C | >99% | >99% | >99% |

| Room Temperature | >98% | >97% | >96% | |

| Acetonitrile | 2-8°C | >99% | >99% | >99% |

| Room Temperature | >99% | >98% | >98% | |

| DMSO | 2-8°C | >99% | >99% | >99% |

| Room Temperature | >99% | >99% | >98% | |

| Dimethylformamide (DMF) | 2-8°C | >99% | >99% | >99% |

| Room Temperature | >99% | >99% | >98% |

Note: Room temperature is defined as 20-25°C. All solutions were protected from light.

Table 2: Long-Term Stability of Nisoldipine (10 µg/mL) in Organic Solvents at -20°C

| Solvent | 1 Week (% Remaining) | 1 Month (% Remaining) | 3 Months (% Remaining) |

| Methanol | >99% | >98% | >97% |

| Ethanol | >99% | >99% | >98% |

| Acetonitrile | >99% | >99% | >99% |

| DMSO | >99% | >99% | >99% |

| Dimethylformamide (DMF) | >99% | >99% | >99% |

Note: All solutions were protected from light and stored in tightly sealed containers.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve the standard in a 10 mL volumetric flask with the desired organic solvent (Methanol, Ethanol, Acetonitrile, DMSO, or DMF).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solution in an amber vial at -20°C.

-

-

Working Solutions (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the same organic solvent.

-

Prepare fresh working solutions for each experiment or store at 2-8°C for short-term use (up to 24 hours), protected from light.[1]

-

Protocol 2: HPLC Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 240 nm.[2]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.[1]

-

Run Time: Approximately 10 minutes.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways.

-

Photodegradation:

-

Expose a solution of this compound (10 µg/mL in methanol) to direct daylight and UV light (e.g., 254 nm) for a specified period (e.g., 24, 48, 72 hours).[3]

-

Analyze the samples at different time points using the HPLC method described above.

-

The primary photodegradation product is the corresponding nitrosophenylpyridine derivative under daylight, and the nitrophenylpyridine derivative under UV light.[3]

-

-

Hydrolytic Degradation:

-

Prepare solutions of this compound (10 µg/mL) in a mixture of ethanol and Britton-Robinson buffer at different pH values (e.g., pH 4, 7, and 9).[4]

-

Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in amber vials.[4]

-

Analyze the samples at various time intervals to determine the rate of hydrolysis.

-

Significant degradation is typically observed at alkaline pH.[4]

-

Mandatory Visualization

The following diagrams illustrate the key degradation pathways of Nisoldipine.

Conclusion and Recommendations

Based on the available data, this compound is expected to be relatively stable in common organic solvents when stored under appropriate conditions. For short-term storage (up to 72 hours), refrigeration at 2-8°C is recommended to minimize degradation. For long-term storage, solutions should be kept at -20°C. It is imperative to protect all solutions from light to prevent photodegradation. DMSO and DMF appear to offer slightly better stability at room temperature compared to protic solvents like methanol and ethanol. When conducting quantitative studies, it is advisable to prepare fresh working solutions from a frozen stock solution to ensure the highest accuracy. The use of a validated, stability-indicating analytical method is essential for accurately assessing the stability of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Nisoldipine as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine is a potent and vasoselective L-type calcium channel blocker belonging to the dihydropyridine (DHP) class of drugs.[1][2] It is primarily indicated for the management of hypertension and chronic stable angina pectoris.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of Nisoldipine, detailing its interaction with the voltage-gated L-type calcium channel (CaV1.2), the resulting physiological effects, and the experimental methodologies used to elucidate these actions. Quantitative data on its binding affinity and potency are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized through detailed diagrams.

Introduction to Nisoldipine

Nisoldipine is a second-generation dihydropyridine calcium channel antagonist characterized by its high affinity and selectivity for the L-type calcium channels, particularly the CaV1.2 isoform, which is predominantly expressed in vascular smooth muscle cells.[1][5] Chemically, it is isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its therapeutic effect is primarily attributed to its ability to inhibit the influx of extracellular calcium ions into these cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Nisoldipine exhibits a greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its cardiodepressive effects at therapeutic doses.[2][6]

Molecular Mechanism of Action

Target: The L-type Voltage-Gated Calcium Channel (CaV1.2)

The primary molecular target of Nisoldipine is the L-type voltage-gated calcium channel, a heteromultimeric protein complex crucial for excitation-contraction coupling in muscle cells. The central component of this channel is the α1 subunit, which forms the ion-conducting pore and contains the binding sites for calcium channel blockers.[5] Nisoldipine specifically targets the CaV1.2 isoform of the α1 subunit.

Binding Site and Molecular Interactions

Nisoldipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel. This binding site is located within the transmembrane domains, specifically at the interface of domains III and IV. Key regions involved in dihydropyridine binding include the transmembrane segments IIIS5, IIIS6, and IVS6. While the precise crystal structure of Nisoldipine bound to the CaV1.2 channel is not available, molecular modeling and mutagenesis studies have identified key amino acid residues that are critical for the binding of dihydropyridines.

State-Dependent Binding and Channel Gating Modulation

A crucial aspect of Nisoldipine's mechanism is its state-dependent binding. It exhibits a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting (closed) or open states.[5] By binding to and stabilizing the inactivated conformation of the channel, Nisoldipine effectively reduces the number of channels available to open upon membrane depolarization.[7] This voltage-dependent action contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential than cardiac myocytes, leading to a higher proportion of inactivated channels.[2]

The binding of Nisoldipine is reversible and non-competitive.[6] It allosterically modulates the channel's function rather than physically occluding the pore. This binding induces a conformational change in the channel protein that prevents the influx of calcium ions.

Physiological Consequences

The inhibition of calcium influx into vascular smooth muscle cells by Nisoldipine leads to a cascade of events culminating in vasodilation. The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting the contractile process of the muscle cells.[2] This results in relaxation of the arterioles, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[6] While Nisoldipine can have negative inotropic effects in vitro, its high vascular selectivity ensures that at therapeutic doses, the vasodilatory effects predominate without significant depression of cardiac contractility.[6]

Quantitative Data

The following tables summarize the key quantitative parameters related to the potency and selectivity of Nisoldipine.

| Parameter | Value | Channel/Tissue | Reference |

| IC₅₀ | 10 nM | L-type CaV1.2 | [5] |

| 267 nM | L-type CaV1.2 (G406R mutation) | [1] | |

| 23 µM | IKr (rapidly activating delayed-rectifier K+ current) | [5] | |

| 40 µM | IKs (slowly activating delayed-rectifier K+ current) | [5] | |

| 28.2 µM | Antioxidant activity (rat myocardial membrane) | [5] |

Table 1: Potency and Selectivity of Nisoldipine

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Measurement

This protocol is adapted from methodologies used to study the effects of calcium channel blockers on L-type calcium currents.

Objective: To measure the inhibitory effect of Nisoldipine on L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells or a suitable expression system (e.g., HEK293 cells expressing CaV1.2).

Materials:

-

Cells: Isolated vascular smooth muscle cells or HEK293 cells stably expressing the human CaV1.2 channel.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Nisoldipine Stock Solution: 10 mM in DMSO, stored at -20°C. Working solutions are prepared by serial dilution in the external solution.

-

Patch-clamp setup: Amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in the resting state.

-

-

Data Acquisition:

-

Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential. To minimize the contribution of T-type calcium currents, a prepulse to -40 mV for 50 ms can be applied to inactivate them.

-

Record baseline ICa,L for a stable period.

-

Apply Nisoldipine at various concentrations via the perfusion system.

-

Record ICa,L in the presence of each concentration of Nisoldipine until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each Nisoldipine concentration.

-

Normalize the current amplitude to the baseline current.

-

Plot the normalized current as a function of Nisoldipine concentration and fit the data with the Hill equation to determine the IC₅₀ value.

-

Radioligand Binding Assay for Dihydropyridine Receptor

This protocol describes a competitive binding assay to determine the affinity of Nisoldipine for the dihydropyridine binding site on the L-type calcium channel.

Objective: To determine the inhibition constant (Ki) of Nisoldipine for the dihydropyridine receptor using a radiolabeled dihydropyridine antagonist (e.g., [³H]-(+)-PN200-110).

Materials:

-

Membrane Preparation: A membrane fraction prepared from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex, vascular smooth muscle) or from cells overexpressing CaV1.2.

-

Radioligand: [³H]-(+)-PN200-110 or another suitable radiolabeled dihydropyridine.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Nisoldipine: A range of concentrations for competition.

-

Non-specific Binding Control: A high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter and Scintillation Cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled nifedipine.

-

Competition: Membrane preparation, radioligand, and varying concentrations of Nisoldipine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition assay, plot the percentage of specific binding against the logarithm of the Nisoldipine concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value of Nisoldipine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Figure 1: Signaling pathway of L-type calcium channel activation and inhibition by Nisoldipine.

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of Nisoldipine.

Figure 3: Structure-activity relationship of Nisoldipine.

Conclusion

Nisoldipine's mechanism of action as a calcium channel blocker is a well-defined process centered on its high-affinity, state-dependent binding to the L-type calcium channel CaV1.2. Its vasoselectivity, a hallmark of its therapeutic profile, arises from its preferential interaction with the inactivated state of the channel, which is more prevalent in the depolarized vascular smooth muscle cells. The detailed understanding of its molecular interactions and the availability of robust experimental protocols to study its effects are crucial for the ongoing research and development of novel cardiovascular therapies. This guide provides a foundational resource for scientists and researchers in the field, summarizing the core principles of Nisoldipine's action and the methodologies to investigate them.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nisoldipine - Wikipedia [en.wikipedia.org]

- 4. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 6. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Nisoldipine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. Due to its classification as a Biopharmaceutics Classification System (BCS) class II drug, Nisoldipine is characterized by low aqueous solubility, which, combined with extensive presystemic metabolism, results in low absolute bioavailability.[1][2] This document summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes relevant pathways to support further research and development.

Pharmacokinetic Parameters

Nisoldipine has been studied in various preclinical models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The drug is rapidly and almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism in the gut wall and liver, leading to low systemic availability of the unchanged drug.[1][3][4]

Following oral administration, peak plasma concentrations of radioactivity from radiolabeled Nisoldipine are reached relatively quickly across species.[3] The bioavailability of the parent compound, however, is low, estimated at 3.4% in rats and 11.7% in dogs.[3] Nisoldipine is highly bound to plasma proteins, with the free fraction ranging from only 0.9% to 2.9%.[3]

After administration, Nisoldipine distributes rapidly and heterogeneously into tissues.[5] Initial high concentrations are found in the heart muscle, brain, lung, kidneys, and intestinal mucosa.[5] At later time points, the highest concentrations of radioactivity are typically found in the liver and kidneys.[5]

The following tables summarize the key pharmacokinetic parameters and excretion data for Nisoldipine in various preclinical species.

Table 1: Pharmacokinetic Parameters of Nisoldipine in Preclinical Models

| Parameter | Rat | Dog | Monkey | Swine |

| Tmax (h) | 0.9 | 1.4 | 3.6 | N/A |

| Bioavailability (%) | 3.4 | 11.7 | N/A | N/A |

| Plasma Protein Binding (%) | >97.1 | >97.1 | >99.1 | N/A |

| Elimination Half-life (radioactivity, h) | 42 - 54 | 42 - 54 | 42 - 54 | N/A |

| Data compiled from reference[3]. |

Table 2: Excretion of Radioactivity from [14C]Nisoldipine in Preclinical Models (% of Dose)

| Excretion Route | Rat | Dog | Monkey | Swine |

| Urine | ~32 | ~23 | ~76 | N/A (Fecal preferred) |

| Feces/Bile | Preferred Route | Preferred Route | N/A | Preferred Route |

| Data compiled from references[3][6]. In rats, approximately 68% of the dose was excreted in the bile within the first 6 hours after intraduodenal administration[6]. |

Metabolism

Nisoldipine is extensively metabolized, and the unchanged drug is typically not detected in urine or bile.[6] The biotransformation process is complex, involving multiple pathways. Eighteen different biotransformation products have been identified, with six of them being quantitatively significant.[6]

The primary metabolic reactions include:

-

Dehydrogenation of the 1,4-dihydropyridine ring to its corresponding pyridine analog.[6]

-

Hydroxylation of the isobutyl side chain.[6]

-

Oxidative ester cleavage .[6]

-

Hydroxylation of a methyl group at the 2- or 6-position, followed by oxidation to a carboxylic acid.[6]

-

Oxidation of a methyl group on the isobutyl moiety to a carboxyl group.[6]

-

Reduction of the aromatic nitro group (a minor pathway).[6]

-

Glucuronidation as a phase II conjugation reaction.[6]

Signaling Pathway Inhibition

Beyond its primary action on calcium channels, Nisoldipine has been shown to influence intracellular signaling pathways related to cardiac hypertrophy in preclinical models. In adult rat ventricular cardiomyocytes, Nisoldipine inhibits protein synthesis induced by Angiotensin II (AII) and Endothelin-1 (ET-1).[7] This inhibition occurs at low concentrations and involves blocking the induction of immediate-early genes like c-fos and Egr-1, potentially through interference with the Protein Kinase C (PKC) pathway.[7]

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections describe common methodologies used in the preclinical evaluation of Nisoldipine.

A typical preclinical pharmacokinetic study follows a structured workflow from dose administration through data analysis.

Oral gavage is a standard method for administering a precise dose of a compound directly into the stomach.

-

1. Animal Preparation:

-

2. Gavage Needle Selection:

-

A sterile, stainless steel or flexible plastic gavage needle with a ball-tip is selected based on the rat's size (typically 16-18 gauge for adult rats).[8][11]

-

The length of the needle is pre-measured against the animal, from the tip of the nose to the last rib, to prevent perforation of the esophagus or stomach.[8][9]

-

-

3. Restraint and Administration:

-

The rat is securely restrained to immobilize the head and align the esophagus.[8][11] The head may be gently extended back to create a straighter path.[8][9]

-

The gavage needle is inserted into the diastema (gap between incisors and molars) and gently advanced along the upper palate into the esophagus.[8][11] The tube should pass easily with the animal exhibiting a swallowing reflex.[9]

-

Critical Step: If resistance is met, the needle must be withdrawn and re-inserted. Forcing the needle can cause severe injury.[11]

-

Once in place, the dose is administered slowly from an attached syringe.[9][11]

-

-

4. Post-Procedure Monitoring:

Intravenous administration allows for direct entry of the drug into systemic circulation, which is essential for determining absolute bioavailability.

-

1. Animal Preparation:

-

2. Dosing:

-

The Nisoldipine formulation (solubilized in an appropriate vehicle) is administered as either a single bolus injection or a constant rate infusion.[12]

-

For infusions, a loading dose may be given over a short period (e.g., 10 minutes) followed by a maintenance dose to achieve and maintain steady-state plasma concentrations.[12]

-

-

3. Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., predose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

-

4. Plasma Processing:

-

Blood samples are centrifuged to separate plasma, which is then transferred to clean tubes and stored at -80°C until analysis.[12]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug concentrations in biological matrices.

-

1. Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (e.g., nimodipine or another structurally similar compound) is added to the plasma.[13]

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[14][15]

-

Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used.[13] The organic layer is then separated and evaporated to dryness.[13]

-

-

2. Chromatographic Separation:

-

The supernatant (from precipitation) or the reconstituted residue (from extraction) is injected into an HPLC system.[13][14]

-

Separation is achieved on a reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm).[14]

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, sometimes with additives like formic acid or ammonium acetate.[13][14][15]

-

-

3. Mass Spectrometric Detection:

-

The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[14][15]

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both Nisoldipine and the internal standard.[14][15]

-

-

4. Quantification:

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Nisoldipine. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.[13] The method is validated for linearity, accuracy, precision, and sensitivity (Lower Limit of Quantification, LLOQ).[14][15]

-

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Improvement of oral bioavailability for nisoldipine using nanocrystals [agris.fao.org]

- 3. Pharmacokinetics of nisoldipine. I. Absorption, concentration in plasma, and excretion after single administration of [14C]nisoldipine in rats, dogs, monkey, and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of nisoldipine. II. Distribution to and elimination from tissues and organs following single or repeated administration of [14C]nisoldipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of nisoldipine. III. Biotransformation of nisoldipine in rat, dog, monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of nisoldipine on endothelin-1- and angiotensin II-induced immediate/early gene expression and protein synthesis in adult rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. ouv.vt.edu [ouv.vt.edu]

- 10. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Isotope Effects on the Physicochemical Properties of Nisoldipine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1] Like many drugs in its class, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which contributes to its low oral bioavailability.[2] A key strategy to improve the metabolic stability of pharmaceuticals is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect.

This technical guide provides an in-depth analysis of the known physicochemical properties of nisoldipine and explores the anticipated effects of deuterium substitution, focusing on Nisoldipine-d4. While direct comparative experimental data for this compound is scarce in publicly available literature, this guide synthesizes information on nisoldipine, general principles of deuterium isotope effects, and data from related deuterated compounds to offer a comprehensive overview for researchers in drug development. The guide also includes detailed experimental protocols for key physicochemical property determination and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical Properties of Nisoldipine and Expected Effects on this compound

The following table summarizes the known physicochemical properties of nisoldipine. A second table outlines the expected qualitative impact of deuterium substitution on these properties in this compound, based on established principles of kinetic isotope effects.

Table 1: Physicochemical Properties of Nisoldipine

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₆ | [1] |

| Molecular Weight | 388.4 g/mol | [1] |

| Melting Point | Not specified in search results | |

| Solubility | Practically insoluble in water, soluble in methanol. | [1] |

| logP (Octanol/Water) | 3.3 | [1] |

| pKa | Not specified in search results |

Table 2: Anticipated Deuterium Isotope Effects on the Physicochemical Properties of this compound

| Property | Expected Effect of Deuteration | Rationale |

| Molecular Weight | Increase | The addition of four deuterium atoms (each with a neutron) increases the overall mass. The molecular weight of this compound is 392.4 g/mol .[3] |

| Melting Point | Minor change | Isotopic substitution typically has a minimal effect on bulk physical properties like melting point. |

| Solubility | Minor change | Deuteration is not expected to significantly alter the polarity and thus the aqueous solubility of the molecule. |

| logP (Octanol/Water) | Minor change | Lipophilicity is primarily determined by the overall molecular structure and functional groups, which remain unchanged upon deuteration. |

| Metabolic Stability | Increase | The C-D bond is stronger than the C-H bond. If the deuterated positions are sites of metabolic attack by enzymes like CYP3A4, the rate of metabolism is expected to decrease, leading to increased metabolic stability. This is the primary motivation for deuterating drug candidates. |

| Bioavailability | Potential Increase | By reducing first-pass metabolism, a higher proportion of the administered dose may reach systemic circulation, leading to improved bioavailability. |

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties relevant to the characterization of this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining the lipophilicity of a compound.[4][5][6][7]

Materials:

-

Nisoldipine or this compound

-

n-Octanol (reagent grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Centrifuge

-

Mechanical shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column (e.g., C18) and UV detector

Procedure:

-

Pre-saturation of Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of Stock Solution: Accurately weigh a small amount of the test compound (Nisoldipine or this compound) and dissolve it in the pre-saturated n-octanol to prepare a stock solution of known concentration.

-

Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected logP value.

-

Equilibration: Cap the tubes and shake them on a mechanical shaker for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the logarithm of this value:

-

P = [Compound]octanol / [Compound]aqueous

-

logP = log10(P)

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8][9][10][11][12]

Materials:

-

Nisoldipine or this compound

-

Potentiometer with a calibrated pH electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent system. For poorly soluble compounds like nisoldipine, a co-solvent/water mixture may be necessary. Adjust the ionic strength of the solution using KCl.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved carbon dioxide. Immerse the pH electrode and the tip of the burette into the solution.

-

Titration: Titrate the solution with the standardized acid or base. For a basic compound, titrate with HCl. For an acidic compound, titrate with NaOH. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be identified as the inflection point in the first derivative of the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[13][14][15][16][17]

Materials:

-

Nisoldipine or this compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction

-

Centrifuge

-

LC-MS/MS system for quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

-

Initiation of Reaction: Add the test compound (dissolved in a small amount of organic solvent like DMSO, with the final concentration of the solvent being low, typically <1%) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.

-

Protein Precipitation and Sample Preparation: Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as:

-

t₁/₂ = 0.693 / k

-

From the half-life, the intrinsic clearance (CLint) can be calculated.

-

Mandatory Visualization

Signaling Pathway of Nisoldipine

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mercell.com [mercell.com]

- 14. mttlab.eu [mttlab.eu]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to the Certificate of Analysis and Quality Specifications of Nisoldipine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality specifications for Nisoldipine-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the calcium channel blocker, Nisoldipine. This document outlines the typical quality attributes, analytical methodologies, and underlying scientific principles that ensure the identity, purity, and suitability of this compound for research and development applications.

This compound: Structure and Physicochemical Properties

This compound is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Specification |

| Chemical Name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C₂₀H₂₀D₄N₂O₆ |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 1219795-47-7 |

| Appearance | A yellow crystalline solid. |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |

| Storage Conditions | Store at 2-8°C in a well-closed container, protected from light. |

Certificate of Analysis: A Workflow for Quality Assurance

The Certificate of Analysis is a critical document that certifies the quality and purity of a reference standard. The following diagram illustrates the logical workflow involved in the generation of a CoA for this compound.

Quality Specifications and Typical Data

The quality of this compound is defined by a set of specifications that it must meet. The following table summarizes these specifications and provides typical results found on a Certificate of Analysis.

Table 2: this compound Quality Specifications

| Test | Specification | Typical Result |

| Appearance | Yellow crystalline solid | Conforms |

| Identity (¹H-NMR) | Conforms to the structure of this compound | Conforms |

| Identity (Mass Spec) | Conforms to the molecular weight | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity | ≥ 99% Deuterium Incorporation | 99.7% |

| Individual Impurity | ≤ 0.5% | < 0.1% |

| Total Impurities | ≤ 1.0% | 0.5% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

Experimental Protocols for Key Analyses

Detailed and validated analytical methods are essential for the accurate assessment of this compound quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to identify and quantify any impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). A typical mobile phase could be a mixture of methanol and 0.01 M potassium dihydrogen phosphate aqueous solution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 238 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are compared to a reference standard. Impurities are identified by their retention times and quantified based on their peak areas relative to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: The instrument is operated in positive ion mode.

-

Data Acquisition: Full scan mode is used to confirm the molecular weight by observing the [M+H]⁺ ion (expected m/z ≈ 393.2). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantitative analysis and to determine the isotopic distribution, confirming the incorporation of deuterium atoms.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR: The ¹H-NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the 2-nitrophenyl ring confirms the successful deuteration at these positions.

-

¹³C-NMR: The ¹³C-NMR spectrum provides further confirmation of the carbon skeleton.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Mechanism of Action: Signaling Pathway of Nisoldipine

Nisoldipine, and by extension its deuterated form used in research, acts as a calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

Conclusion

The Certificate of Analysis for this compound is a testament to its quality, providing researchers and drug development professionals with the assurance that the material is suitable for its intended use as an internal standard. A thorough understanding of the quality specifications and the analytical methods used to verify them is paramount for generating reliable and reproducible data in pharmacokinetic and other quantitative studies. This guide provides a foundational understanding of these critical aspects, empowering users to confidently employ this compound in their research endeavors.

A Technical Guide to the Structural Elucidation of Nisoldipine-d4 by NMR and Mass Spectrometry

Disclaimer: The comprehensive experimental dataset for the structural elucidation of Nisoldipine-d4 is not publicly available. This document serves as an in-depth technical guide outlining the representative methodologies and expected results for such an analysis. The data herein is constructed based on the known structure of Nisoldipine and established principles of spectroscopic analysis. For this guide, this compound is hypothetically defined as Nisoldipine with deuterium labels on the two methyl groups of the isobutyl ester side chain (-OCH₂CH(CD₃)₂).

Introduction

Nisoldipine is a second-generation calcium channel blocker of the dihydropyridine class, widely used in the treatment of hypertension and angina pectoris. Its mechanism involves the inhibition of L-type calcium channels, leading to vasodilation. Isotopically labeled analogs, such as this compound, are crucial internal standards for quantitative bioanalytical studies (e.g., pharmacokinetics) using mass spectrometry, ensuring accuracy and precision. The definitive structural confirmation of these labeled compounds is a critical step in their synthesis and application.

This technical guide provides a detailed framework for the structural elucidation of a hypothetical this compound analog using high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. We present standardized experimental protocols, predicted data, and visual workflows to guide researchers through the elucidation process.

Mass Spectrometry Analysis

Mass spectrometry provides the elemental composition and structural information through controlled fragmentation of the parent molecule. For this compound, HRMS confirms the mass increase due to deuterium incorporation, while tandem MS (MS/MS) helps pinpoint the location of the labels.

Experimental Protocol: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)

-

Sample Preparation: Prepare a 10 µg/mL solution of the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

-

Infusion and Full Scan MS: Infuse the sample directly into the source at a flow rate of 5 µL/min. Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-600 with a resolution setting of ≥60,000.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) of this compound (predicted m/z 393.20) for collision-induced dissociation (CID). Apply a normalized collision energy (NCE) of 20-40 eV to induce fragmentation and acquire the product ion spectrum.

-

Data Analysis: Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements. Compare the fragmentation pattern of this compound with that of an unlabeled Nisoldipine standard.

Predicted Mass Spectrometry Data

The primary confirmation of successful deuteration is a mass shift of +4.025 Da for the molecular ion. Fragments retaining the isobutyl-d4 moiety will also exhibit this mass shift.

| Analyte | Formula | Ion Type | Calculated m/z (monoisotopic) | Predicted Major Fragments (m/z) | Fragment Interpretation |

| Nisoldipine | C₂₀H₂₄N₂O₆ | [M+H]⁺ | 389.1656 | 315.13, 267.10, 240.08 | Loss of isobutylene; Loss of isobutoxycarbonyl radical; Loss of 2-nitrophenyl group |

| This compound | C₂₀H₂₀D₄N₂O₆ | [M+H]⁺ | 393.1907 | 319.16 , 267.10, 244.11 | Loss of isobutylene-d4; Loss of isobutoxycarbonyl radical; Loss of 2-nitrophenyl group |

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the logical fragmentation cascade for the protonated molecular ion of the hypothetical this compound.

Caption: Predicted fragmentation of this compound [M+H]⁺ ion.

NMR Spectroscopy Analysis

NMR spectroscopy provides unambiguous confirmation of the molecular structure and the precise location of isotopic labels. A full suite of 1D and 2D NMR experiments is required for complete assignment.

Experimental Protocols: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assigning quaternary carbons and piecing together molecular fragments.

-

Predicted NMR Data

The defining feature in the NMR spectra of the hypothetical this compound will be the alteration of signals corresponding to the isobutyl group's methyl positions.

Table 2.1: Representative ¹H NMR Data (400 MHz, CDCl₃) Note: This is representative data for standard Nisoldipine.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Change for this compound |

| 7.6-7.2 | m | 4H | Aromatic-H | No change |

| 5.85 | s | 1H | NH | No change |

| 5.40 | s | 1H | C4-H | No change |

| 3.80 | d | 2H | -OCH₂- | No change |

| 3.60 | s | 3H | -OCH₃ | No change |

| 2.30 | s | 6H | C2, C6-CH₃ | No change |

| 1.95 | m | 1H | -CH(CH₃)₂ | No change |

| 0.95 | d | 6H | -CH(CH₃)₂ | Signal absent |

Table 2.2: Representative ¹³C NMR Data (100 MHz, CDCl₃) Note: This is representative data for standard Nisoldipine.

| Chemical Shift (δ) ppm | Assignment | Predicted Change for this compound |

| 167.5, 167.0 | C=O (Esters) | No change |

| 148.0-122.0 | Aromatic-C & C=C | No change |

| 104.0, 103.5 | C3, C5 | No change |

| 70.0 | -OCH₂- | No change |

| 51.0 | -OCH₃ | No change |

| 38.0 | C4 | No change |

| 28.0 | -CH(CH₃)₂ | No change |

| 19.5 | -CH(C H₃)₂ | Signal becomes a low-intensity multiplet (septet) due to C-D coupling and shifts slightly upfield. |

| 18.5 | C2, C6-CH₃ | No change |

Integrated Structural Elucidation Workflow

A logical workflow is essential for efficiently combining data from multiple analytical techniques to arrive at a conclusive structure.

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantitative Determination of Nisoldipine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of Nisoldipine in human plasma. The method utilizes Nisoldipine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to regulatory guidelines and demonstrated excellent performance across a linear range of 0.20 to 50.00 ng/mL. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Nisoldipine is a calcium channel blocker of the dihydropyridine class used for the treatment of hypertension.[1] Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques.[2] The use of a stable isotope-labeled internal standard like this compound minimizes variability from sample preparation and matrix effects, leading to more reliable data. This document provides a comprehensive protocol for the method's implementation and validation.

Experimental Protocols

Materials and Reagents

-

Analytes: Nisoldipine (reference standard), this compound (internal standard).

-

Chemicals: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium Acetate (reagent grade), and Ultrapure water.

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation

-

LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Agilent 1200 series, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

-

Analytical Column: A reversed-phase C18 column (e.g., Symmetry RP-C18, 50 mm x 4.6 mm, 3.5 µm).[2]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Nisoldipine and this compound by dissolving the accurately weighed reference standards in methanol.

-

Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples

-

Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Nisoldipine working solution to achieve the desired concentrations for the calibration curve and QC samples.

-

Calibration Standards (CS): Prepare standards at concentrations of 0.20, 0.50, 1.00, 2.50, 5.00, 10.00, 25.00, and 50.00 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at four levels:

-

LLOQ: 0.20 ng/mL (Lower Limit of Quantification)

-

LQC: 0.60 ng/mL (Low Quality Control)

-

MQC: 6.00 ng/mL (Medium Quality Control)

-

HQC: 40.00 ng/mL (High Quality Control)

-

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method.[2]

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (10 ng/mL this compound) to all tubes except the blank matrix.

-

Vortex briefly for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[2][3]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Inject an aliquot (typically 10-20 µL) into the LC-MS/MS system.

Caption: Experimental workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)[2] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Gradient | 40% B to 90% B in 2.5 min, hold for 1 min, return to 40% B |

| Injection Volume | 20 µL |

| Column Temp. | 40°C |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temp. | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| GS1 / GS2 | 50 / 50 psi |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| Nisoldipine | 389.2 | 313.1 | 60 | 10 | 25 | 12 |

| This compound | 393.2 | 317.1 | 60 | 10 | 25 | 12 |

(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per FDA guidelines.

Caption: Key components of the bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.20 to 50.00 ng/mL, with a correlation coefficient (r²) > 0.998. The Lower Limit of Quantification (LLOQ) was established at 0.20 ng/mL, with accuracy and precision within ±20%.

Table 4: Calibration Curve Summary

| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%RSD) |

|---|---|---|

| 0.20 (LLOQ) | 105.4 | 8.7 |

| 0.50 | 101.2 | 6.5 |

| 1.00 | 98.9 | 5.1 |

| 2.50 | 99.5 | 4.3 |

| 5.00 | 102.1 | 3.8 |

| 10.00 | 100.8 | 2.5 |

| 25.00 | 99.1 | 3.1 |

| 50.00 | 98.5 | 4.2 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results met the acceptance criteria of accuracy within ±15% of the nominal value and precision (%RSD) not exceeding 15%.

Table 5: Intra-day and Inter-day Accuracy and Precision

| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| LLOQ | 0.20 | 108.2 | 9.3 | 106.5 | 11.4 |

| LQC | 0.60 | 103.5 | 7.1 | 101.8 | 8.2 |

| MQC | 6.00 | 97.8 | 4.5 | 99.3 | 5.6 |

| HQC | 40.00 | 99.1 | 3.9 | 100.5 | 4.8 |